![molecular formula C23H24ClN5O3 B11504779 5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11504779.png)
5-{[(4-chloro-2-cyclohexylphenoxy)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and a chlorinated cyclohexylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Incorporation of the Chlorinated Cyclohexylphenoxy Moiety: This step involves the reaction of a chlorinated cyclohexylphenol with an appropriate acylating agent to form the desired ether linkage.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-CHLORO-2-PHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-[2-(4-BROMO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID
Uniqueness
The uniqueness of 5-[2-(4-CHLORO-2-CYCLOHEXYLPHENOXY)ACETAMIDO]-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorinated cyclohexylphenoxy moiety, in particular, may contribute to enhanced stability and activity compared to similar compounds.
Properties
Molecular Formula |
C23H24ClN5O3 |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
5-[[2-(4-chloro-2-cyclohexylphenoxy)acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C23H24ClN5O3/c24-16-11-12-19(18(13-16)15-7-3-1-4-8-15)32-14-20(30)26-23-21(22(25)31)27-29(28-23)17-9-5-2-6-10-17/h2,5-6,9-13,15H,1,3-4,7-8,14H2,(H2,25,31)(H,26,28,30) |
InChI Key |
AABIJLCRDCMIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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